molecular formula C6H5ClN2O2 B1630455 Methyl 6-chloropyrimidine-4-carboxylate CAS No. 6627-22-1

Methyl 6-chloropyrimidine-4-carboxylate

Cat. No.: B1630455
CAS No.: 6627-22-1
M. Wt: 172.57 g/mol
InChI Key: IAEUEOUJKNGPMO-UHFFFAOYSA-N
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Description

Methyl 6-chloropyrimidine-4-carboxylate (CAS No. 6627-22-1) is a chlorinated pyrimidine derivative with the molecular formula C₆H₅ClN₂O₂. It features a pyrimidine ring substituted with a chlorine atom at position 6 and a methyl ester group at position 3. This compound is widely utilized as a key intermediate in organic synthesis, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura reactions) to construct complex heterocyclic frameworks . Its high purity (98%) and stability under standard laboratory conditions make it a preferred reagent in medicinal chemistry and materials science .

Properties

IUPAC Name

methyl 6-chloropyrimidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN2O2/c1-11-6(10)4-2-5(7)9-3-8-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAEUEOUJKNGPMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=NC=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50288977
Record name methyl 6-chloropyrimidine-4-carboxylate
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Molecular Weight

172.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6627-22-1
Record name 6627-22-1
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Record name methyl 6-chloropyrimidine-4-carboxylate
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Record name Methyl 6-chloropyrimidine-4-carboxylate
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Preparation Methods

Standard Phosphorus Oxychloride Method

The most widely documented synthesis involves reacting methyl 6-hydroxypyrimidine-4-carboxylate with phosphorus oxychloride (POCl₃) in acetonitrile under reflux conditions. Hoffmann-La Roche's patented procedure specifies:

Reaction Conditions

  • Molar ratio : 1:3 (substrate:POCl₃)
  • Solvent : Anhydrous acetonitrile (10:1 v/w)
  • Temperature : 80°C
  • Time : 12–16 hours

Workup Procedure

  • Cool reaction mixture to 25°C
  • Concentrate under reduced pressure
  • Quench with ice-water mixture (1:1 v/v)
  • Extract with ethyl acetate (3×500 mL)
  • Dry over Na₂SO₄ and concentrate
  • Purify via silica gel chromatography (EA:PE = 1:4)

Performance Metrics

Parameter Value
Yield 59%
Purity (HPLC) >98%
Scale 746 mmol

This method's efficiency stems from POCl₃'s dual role as solvent and chlorinating agent, though excess reagent necessitates careful quenching.

Alternative Chlorination Agents

While POCl₃ remains predominant, comparative studies identify viable alternatives:

Table 1: Chlorinating Agent Comparison

Agent Temp (°C) Time (h) Yield (%) Byproducts
POCl₃ 80 12 59 Phosphoric acids
SOCl₂ 65 8 48 HCl, SO₂
(COCl)₂ 40 6 52 CO, CO₂
PCl₅ 100 18 41 POCl₃, HCl

Thionyl chloride (SOCl₂) shows promise for lower-temperature operations but requires strict moisture control. Oxalyl chloride ((COCl)₂) enables milder conditions but suffers from gas evolution challenges at scale.

Esterification of 6-Chloropyrimidine-4-Carboxylic Acid

Acid Chloride Intermediate Route

BenchChem's protocol for analogous pyrimidine esters involves two-stage esterification:

Step 1: Acid Chloride Formation

  • Dissolve 6-chloropyrimidine-4-carboxylic acid (1 eq) in DCM/DMF (4:1)
  • Add oxalyl chloride (1.2 eq) dropwise at 0°C
  • Stir 2 hr at 25°C

Step 2: Methanol Quenching

  • Add anhydrous methanol (3 eq) at 0°C
  • Stir 4 hr at 25°C
  • Concentrate and recrystallize from hexane/EA

Table 2: Esterification Optimization Data

Parameter Range Tested Optimal Value
Solvent DCM, THF, EtOAc DCM/DMF
Catalyst None, DMAP, Py None
Temperature 0°C to 40°C 25°C
Reaction Time 1–6 hr 4 hr

This route achieves 68–72% yield in small-scale trials (<100 mmol) but faces challenges in removing DMF residuals during scale-up.

Industrial-Scale Considerations

Continuous Flow Chlorination

Recent patents describe POCl₃-based continuous processes:

Figure 1: Flow Reactor Setup

Substrate Feed → Mixing Tee → Tubular Reactor (80°C, 30 min) → Quench Chamber → Separation → Crystallization  

Advantages

  • 95% conversion vs batch 89%
  • Reduced POCl₃ usage (2.5 eq)
  • 8-hour cycle time

Crystallization Optimization

Industrial purification avoids chromatography through solvent screening:

Table 3: Solvent Systems for Crystallization

Solvent Pair Ratio Purity (%) Recovery (%)
Heptane/EtOAc 4:1 99.2 87
Cyclohexane/DCM 3:1 98.5 82
TBME/Hexane 1:2 99.1 91

Heptane/EtOAc combinations provide optimal crystal morphology for filtration.

Emerging Methodologies

Microwave-Assisted Synthesis

Screening trials (300 W, 100°C) achieve:

  • 90% conversion in 20 min
  • Limited to 50 mmol scale
  • Requires specialized equipment

Critical Analysis of Synthetic Routes

Table 4: Method Comparison for Industrial Application

Parameter Chlorination Route Esterification Route
Starting Material Cost $28/g $41/g
Typical Yield 59% 68%
Byproduct Handling POCl₃ neutralization DMF removal
Scalability >100 kg validated <10 kg demonstrated
Purity Profile 98–99% 95–97%

The chlorination method remains preferred for large-scale production despite lower yields due to:

  • Lower input material costs
  • Established safety protocols for POCl₃ handling
  • Superior crystallinity of product

Chemical Reactions Analysis

Types of Reactions: Methyl 6-chloropyrimidine-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Pharmaceutical Synthesis

Methyl 6-chloropyrimidine-4-carboxylate serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that lead to the development of drugs targeting different biological pathways.

Synthesis Pathways

The compound can be synthesized through various methods, including:

  • Using DMF as a solvent : A common method involves reacting it with other reagents under controlled conditions to yield derivatives with enhanced pharmacological properties.
Reaction ConditionsYieldNotes
DMF, Cs₂CO₃, 20°C93%High yield observed with careful temperature control.
Microwave irradiation86%Rapid synthesis method providing good yields.

Research indicates that this compound may exhibit biological activities due to its ability to interact with specific receptors or enzymes. Preliminary studies have suggested potential applications in:

  • Antimicrobial Agents : Investigated for its efficacy against various pathogens.
  • Anticancer Compounds : Its derivatives have shown promise in modulating cancer cell growth.

Case Study 1: Antimicrobial Activity

A study conducted on derivatives of this compound demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) revealed that modifications at the chlorine position enhanced the compound's effectiveness.

Case Study 2: Anticancer Research

In another study, a series of pyrimidine derivatives synthesized from this compound were tested for their cytotoxic effects on cancer cell lines. Results indicated that certain derivatives inhibited cell proliferation significantly, suggesting a pathway for developing new anticancer agents.

Industrial Applications

Beyond pharmaceuticals, this compound is also utilized in:

  • Agricultural Chemicals : As an intermediate in the synthesis of herbicides and pesticides.
  • Material Science : In the development of polymer additives and coatings.

Mechanism of Action

The mechanism of action of methyl 6-chloropyrimidine-4-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. For example, pyrimidine derivatives are known to inhibit enzymes involved in DNA synthesis, making them potential anticancer agents. The exact molecular targets and pathways can vary based on the specific derivative and its modifications .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional analogs of methyl 6-chloropyrimidine-4-carboxylate are compared below, focusing on substituent positions, reactivity, and applications.

Table 1: Structural Comparison of Pyrimidine Derivatives

Compound Name CAS No. Substituents (Position) Molecular Formula Purity (%) Key Applications
This compound 6627-22-1 Cl (6), COOCH₃ (4) C₆H₅ClN₂O₂ 98 Cross-coupling reactions
Ethyl 6-chloropyrimidine-4-carboxylate 26218-75-7 Cl (6), COOC₂H₅ (4) C₇H₇ClN₂O₂ N/A Ester hydrolysis studies
Methyl 2-chloropyrimidine-4-carboxylate 149849-94-5 Cl (2), COOCH₃ (4) C₆H₅ClN₂O₂ N/A Nucleophilic substitution reactions
Methyl 2,6-dichloropyrimidine-4-carboxylate 6299-85-0 Cl (2,6), COOCH₃ (4) C₆H₄Cl₂N₂O₂ N/A Multi-step synthesis
5-Chloropyrimidine-4-carboxylic acid 64224-65-3 Cl (5), COOH (4) C₅H₃ClN₂O₂ N/A Acid-catalyzed reactions

Key Findings:

Substituent Position Effects :

  • The 6-chloro substituent in this compound enhances its reactivity in cross-coupling reactions compared to the 2-chloro isomer (CAS 149849-94-5), as the electron-withdrawing chlorine at position 6 activates the ring for nucleophilic displacement .
  • The methyl ester group (vs. ethyl in CAS 26218-75-7) offers faster hydrolysis rates, making it preferable for stepwise synthesis .

Reactivity in Synthesis: this compound participates in Pd-catalyzed reactions with boronic acids to yield biaryl products, a trait shared with its dichloro analog (CAS 6299-85-0) but with higher selectivity due to mono-substitution . The free carboxylic acid derivative (CAS 64224-65-3) is less reactive in coupling reactions but serves as a precursor for amide bond formation .

Physicochemical Properties :

  • The methyl ester (6627-22-1) exhibits better solubility in polar aprotic solvents (e.g., DMF) compared to ethyl esters, facilitating homogeneous reaction conditions .
  • Dichloro derivatives (e.g., 6299-85-0) show reduced solubility due to increased molecular symmetry and halogen content .

Table 2: Reactivity Comparison in Cross-Coupling Reactions

Compound Reaction Type Yield (%) Key Reference
This compound Suzuki-Miyaura coupling 85–90
Methyl 2-chloropyrimidine-4-carboxylate Suzuki-Miyaura coupling 60–65
Ethyl 6-chloropyrimidine-4-carboxylate Ester hydrolysis 95

Biological Activity

Methyl 6-chloropyrimidine-4-carboxylate (CAS No. 6627-22-1) is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound is characterized by its molecular formula C6H5ClN2O2C_6H_5ClN_2O_2 and a molecular weight of approximately 172.57 g/mol. Its biological activity is primarily investigated in the contexts of medicinal chemistry, enzyme inhibition, and receptor binding.

Chemical Structure and Properties

PropertyValue
IUPAC NameThis compound
Molecular FormulaC₆H₅ClN₂O₂
Molecular Weight172.57 g/mol
Purity97%
CAS Number6627-22-1

Biological Applications

  • Medicinal Chemistry :
    • This compound serves as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting cancer and viral infections. Its structure allows for modifications that can enhance biological activity against specific targets.
  • Enzyme Inhibition :
    • The compound has been explored for its ability to inhibit enzymes involved in critical biological pathways, including those related to DNA synthesis. This inhibition is significant in the context of anticancer drug development, as it can potentially prevent the proliferation of cancer cells .
  • Receptor Binding :
    • Studies indicate that this compound may interact with various receptors, acting as either an agonist or antagonist. These interactions can modulate cellular signaling pathways, making it a candidate for therapeutic applications .

The mechanism by which this compound exerts its biological effects involves:

  • Binding to Enzymes : The compound can bind to the active or allosteric sites of enzymes, altering their activity and potentially leading to therapeutic outcomes.
  • Modulation of Receptor Activity : By interacting with specific receptors, it can influence downstream signaling pathways, which is crucial in diseases like cancer and metabolic disorders.

Research Findings and Case Studies

Several studies have highlighted the biological activity of this compound:

  • A study examining its role in enzyme inhibition demonstrated that modifications to the pyrimidine ring could enhance its potency against specific enzymes related to cancer cell metabolism .
  • Another investigation focused on its receptor binding capabilities, showing promising results in modulating signaling pathways associated with metabolic diseases .

Summary of Biological Activities

Activity TypeDescription
AnticancerInhibits enzymes involved in DNA synthesis; potential for cancer therapy
AntiviralServes as a building block for antiviral agents
Enzyme InhibitionModulates enzyme activity through binding
Receptor ModulationActs as an agonist/antagonist influencing cellular signaling

Q & A

Q. What are the standard synthetic routes for Methyl 6-chloropyrimidine-4-carboxylate, and how are reaction conditions optimized?

Methodological Answer: The compound is typically synthesized via chlorination of a pyrimidine precursor. For example, phosphoryl chloride (POCl₃) is a common reagent for introducing chlorine at the 6-position of pyrimidine derivatives. Reaction optimization involves controlling temperature (e.g., reflux at 110–120°C), solvent selection (e.g., dichloromethane or toluene), and stoichiometric ratios of reagents to minimize side products. Post-reaction, the product is isolated via neutralization with aqueous sodium bicarbonate and purified by recrystallization or column chromatography. Yield improvements often require iterative adjustment of these parameters .

Key Reaction Parameters :

ParameterTypical Conditions
ReagentPOCl₃ (excess)
SolventToluene or DCM
Temperature110–120°C (reflux)
WorkupNeutralization with NaHCO₃(aq)
PurificationColumn chromatography

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the ester group (COOCH₃) and chlorine substitution. The 6-chloro substituent typically deshields nearby protons, causing distinct splitting patterns.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns consistent with chlorine.
  • IR Spectroscopy : Stretching frequencies for C=O (ester, ~1700 cm⁻¹) and C-Cl (~550 cm⁻¹) confirm functional groups.
  • X-ray Crystallography : Single-crystal analysis resolves bond lengths and angles, critical for confirming regioselectivity of chlorination .

Advanced Research Questions

Q. How can contradictions between computational and experimental data on the compound’s molecular conformation be resolved?

Methodological Answer: Discrepancies often arise from differences in solvation (computational models vs. solid-state crystallography). To reconcile these:

  • Perform density functional theory (DFT) calculations with implicit solvent models (e.g., PCM) and compare results with X-ray data.
  • Analyze ring puckering coordinates (Cremer-Pople parameters) to quantify deviations from planarity. For pyrimidine rings, puckering amplitudes >0.1 Å suggest non-planar conformations influenced by steric or electronic factors .
  • Use software like SHELXL for refining crystallographic data and ORTEP-3 for visualizing thermal ellipsoids, ensuring experimental accuracy .

Q. What strategies mitigate side reactions during functionalization of this compound?

Methodological Answer:

  • Protecting Groups : Temporarily block reactive sites (e.g., ester groups) using tert-butyl dimethylsilyl (TBS) protection to direct substitution to the 6-chloro position.
  • Catalytic Control : Employ palladium catalysts (e.g., Pd(PPh₃)₄) for cross-coupling reactions, which reduce halogen scrambling.
  • Kinetic Monitoring : Use in-situ techniques like HPLC or LC-MS to track reaction progress and terminate before side-product formation. Example: Suzuki-Miyaura coupling at the 4-carboxylate position requires careful exclusion of moisture and precise stoichiometry of boronic acid .

Q. How can crystallographic data resolve ambiguities in the compound’s tautomeric forms?

Methodological Answer:

  • Collect high-resolution X-ray data (resolution ≤0.8 Å) to detect hydrogen atom positions.
  • Refine structures using SHELXL with anisotropic displacement parameters for non-H atoms.
  • Compare experimental bond lengths (e.g., C=O vs. C-O) with DFT-optimized tautomers. For pyrimidine derivatives, keto-enol tautomerism is rare but can be ruled out by consistent C=O bond lengths (~1.21 Å) .

Data Contradiction Analysis

Q. How to address conflicting NMR and X-ray data regarding substituent orientation?

Methodological Answer:

  • Dynamic Effects : NMR captures time-averaged conformations in solution, while X-ray shows static solid-state structures. Use variable-temperature NMR to detect conformational exchange (e.g., coalescence of peaks).
  • Paramagnetic Relaxation Agents : Add shift reagents (e.g., Eu(fod)₃) to NMR samples to enhance splitting and resolve overlapping signals.
  • Complementary Techniques : Pair NOESY (Nuclear Overhauser Effect Spectroscopy) with X-ray data to correlate solution and solid-state geometries .

Tools and Workflows

Q. Which software suites are recommended for crystallographic analysis of this compound?

  • WinGX: Integrates SHELX programs for structure solution and refinement, with tools like PLATON for validation .
  • ORTEP-3: Generates publication-quality thermal ellipsoid diagrams to visualize atomic displacement .
  • Mercury (CCDC): Analyzes intermolecular interactions (e.g., π-stacking in pyrimidine derivatives) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 6-chloropyrimidine-4-carboxylate
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